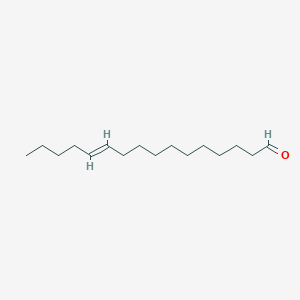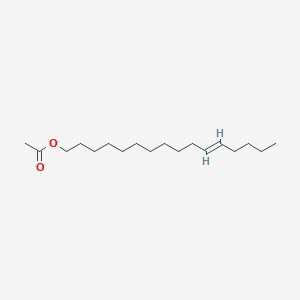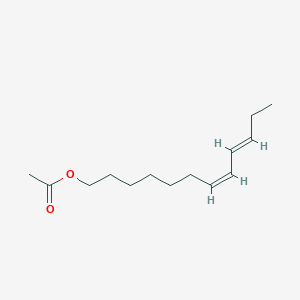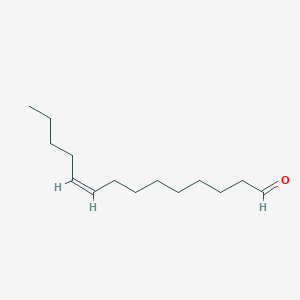
Allyl-α-D-Galactopyranosid
Übersicht
Beschreibung
Allyl alpha-D-galactopyranoside: is a carbohydrate derivative with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . It is a glycoside formed by the combination of an allyl group and alpha-D-galactopyranose. This compound is known for its applications in various fields, including synthetic chemistry and biological research.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl alpha-D-galactopyranoside is used as a building block in the synthesis of more complex carbohydrate derivatives. It is also employed in the study of glycosidic bond formation and cleavage .
Biology: In biological research, allyl alpha-D-galactopyranoside is used to study carbohydrate-protein interactions. It serves as a substrate for enzymes like galactosidases, which hydrolyze glycosidic bonds .
Medicine: It can be incorporated into hydrogels for controlled drug release, particularly in targeting specific tissues or organs .
Industry: Allyl alpha-D-galactopyranoside is used in the production of biodegradable and biocompatible materials. It is also employed in the formulation of environmentally friendly surfactants .
Wirkmechanismus
Target of Action
Allyl alpha-D-galactopyranoside is a synthetic intermediate used in oligosaccharide synthesis . .
Biochemical Pathways
Allyl alpha-D-galactopyranoside is involved in the synthesis of oligosaccharides . Oligosaccharides play various roles in biological systems, including cell-cell recognition and interaction, modulation of protein function, and host-microbe interaction.
Pharmacokinetics
Its solubility and lipophilicity, which can impact bioavailability, have been reported . It has a high GI absorption and is a P-gp substrate .
Action Environment
The action, efficacy, and stability of Allyl alpha-D-galactopyranoside can be influenced by various environmental factors. For instance, it should be stored at temperatures below -10°C . .
Biochemische Analyse
Biochemical Properties
Allyl alpha-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It interacts with enzymes such as galactosidases, which hydrolyze the glycosidic bond in galactopyranosides. This interaction is crucial for studying the enzymatic breakdown of carbohydrates and understanding the role of galactosidases in metabolic pathways .
Cellular Effects
The effects of Allyl alpha-D-galactopyranoside on cellular processes are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it can affect the expression of genes involved in carbohydrate metabolism, leading to changes in cellular metabolism. Additionally, Allyl alpha-D-galactopyranoside has been shown to impact cell signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
At the molecular level, Allyl alpha-D-galactopyranoside exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes like galactosidases, leading to enzyme activation or inhibition. These interactions result in changes in gene expression and metabolic flux, highlighting the compound’s role in regulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyl alpha-D-galactopyranoside can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Allyl alpha-D-galactopyranoside is relatively stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of Allyl alpha-D-galactopyranoside in animal models are dose-dependent. At lower doses, the compound may enhance certain metabolic pathways without causing adverse effects. At higher doses, it can lead to toxicity and other adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of Allyl alpha-D-galactopyranoside in research .
Metabolic Pathways
Allyl alpha-D-galactopyranoside is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as galactosidases and glycosyltransferases, which play key roles in the synthesis and breakdown of carbohydrates. These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Allyl alpha-D-galactopyranoside is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its activity and function. Understanding the transport and distribution mechanisms is essential for studying the compound’s effects in different biological contexts .
Subcellular Localization
The subcellular localization of Allyl alpha-D-galactopyranoside is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, Allyl alpha-D-galactopyranoside may be localized to the lysosomes, where it interacts with lysosomal enzymes involved in carbohydrate metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl alpha-D-galactopyranoside can be synthesized through the trichloroacetimidate method. This involves the reaction of D-galactose with allyl alcohol in the presence of a catalyst . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of allyl alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Allyl alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of galactonic acid derivatives.
Reduction: Formation of allyl alcohol derivatives.
Substitution: Formation of substituted galactopyranosides.
Vergleich Mit ähnlichen Verbindungen
- Phenyl alpha-D-galactopyranoside
- Methyl alpha-D-galactopyranoside
- Ethyl alpha-D-galactopyranoside
Comparison: Allyl alpha-D-galactopyranoside is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. For instance, phenyl alpha-D-galactopyranoside has a phenyl group, which affects its solubility and reactivity differently. Methyl and ethyl alpha-D-galactopyranosides have shorter alkyl chains, resulting in different physical and chemical properties .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-NXRLNHOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


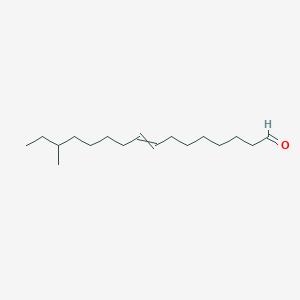
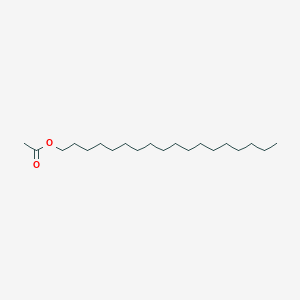
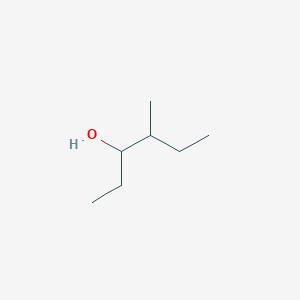

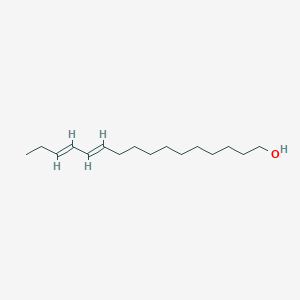
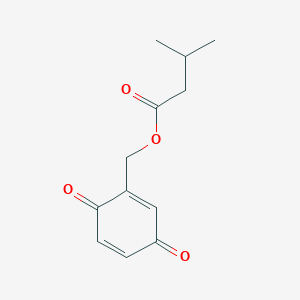

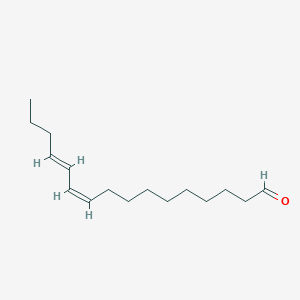

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
